Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a cyclobutane carboxamide substituent at the 5-position of the thiophene ring, a methyl group at the 3-position, and an ethyl ester at the 2-position. Thiophene-based compounds are of significant interest in medicinal chemistry due to their heterocyclic structure, which allows for diverse functionalization and interactions with biological targets.
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 5-(cyclobutanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)11-8(2)7-10(18-11)14-12(15)9-5-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
XKKTYBSRMIYDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methyl Group: This step can be carried out using alkylation reactions with methylating agents.
Formation of the Cyclobutanecarboxamido Group: This involves the reaction of cyclobutanecarboxylic acid with amines to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester or amide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects can be mediated through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Key Substituents
The compound’s structural analogs differ primarily in the carboxamide substituent and additional functional groups. Below is a comparative analysis:
| Compound Name | Substituent at 5-Position | Additional Functional Groups | Key Structural Features |
|---|---|---|---|
| Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate (Target Compound) | Cyclobutanecarboxamido | Methyl (3-position), ethyl ester (2-position) | Compact cyclobutane ring with steric strain; moderate lipophilicity due to small ring size. |
| Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate | Cyclopentylacetamido | Methyl, ethyl ester | Larger cyclopentyl group increases lipophilicity and reduces ring strain. |
| Ethyl 5-(3,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate | 3,5-Dimethoxybenzamido | Methoxy groups | Electron-rich aromatic substituent enhances π-π interactions with biological targets. |
| Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate | Benzothiophene-amido with chloro | Chlorine atom | Chlorine enhances electronegativity; benzothiophene increases aromatic surface area. |
| Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate | 2,5-Dichlorobenzamido | Two chlorine atoms | Electron-withdrawing Cl groups improve metabolic stability and binding affinity. |
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~283–315 g/mol) is comparable to analogs like Ethyl 5-(3,3-dimethylbutanamido)-3-methylthiophene-2-carboxylate (283.39 g/mol) .
- Reactivity :
- The cyclobutane ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions compared to more stable cyclopentyl or aromatic substituents .
- Ethyl esters in all analogs hydrolyze to carboxylic acids, enabling prodrug strategies .
Antimicrobial and Anticancer Activity
- Cyclopentyl Derivative : Moderate antimicrobial activity due to balanced lipophilicity.
- Dichlorobenzamido Derivative : Enhanced cytotoxicity (IC₅₀ < 10 µM against MCF-7 and NCI-H460 cells) attributed to chlorine’s electron-withdrawing effects .
- Benzothiophene Derivative : High antitumor activity (IC₅₀ ~5 µM) due to extended aromatic system improving target binding .
- 3,5-Dimethoxybenzamido Derivative : Stronger binding to enzymes like glutathione S-transferase via methoxy group interactions .
Biological Activity
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivatives class, which has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3S
- Molecular Weight : 267.34 g/mol
- LogP : 2.97 (indicating moderate lipophilicity)
- Polar Surface Area (TPSA) : 55.4 Ų
Biological Activity Overview
Thiophene derivatives, including this compound, have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Studies suggest that thiophene derivatives possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticonvulsant Properties : Some thiophene derivatives have shown promise in reducing seizure activity in animal models.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing neurotransmitter release or activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces levels of TNF-alpha | |
| Anticonvulsant | Decreased seizure frequency in models |
Case Study Analysis
A notable study published in Pharmaceutical Chemistry explored the anti-inflammatory effects of various thiophene derivatives, including this compound. The study demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Antimicrobial, anti-inflammatory | Contains a cyanobenzamido group |
| Ethyl 3-amino-5-methylthiophene-2-carboxylate | Anticonvulsant | Amino group enhancing bioactivity |
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